Bis-cyanoacetamide

Description

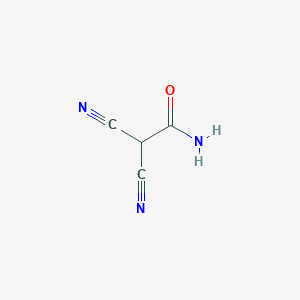

Cyanoacetamide (CAS 107-91-5) is an organic compound with the molecular formula C₃H₄N₂O. It is widely used in industrial and laboratory settings as a precursor for synthesizing pharmaceuticals, agrochemicals, and specialty chemicals . Its structure features a cyano group (-CN) and an acetamide moiety, enabling reactivity in condensation, cyclization, and nucleophilic substitution reactions.

Properties

CAS No. |

65889-64-7 |

|---|---|

Molecular Formula |

C4H3N3O |

Molecular Weight |

109.09 g/mol |

IUPAC Name |

2,2-dicyanoacetamide |

InChI |

InChI=1S/C4H3N3O/c5-1-3(2-6)4(7)8/h3H,(H2,7,8) |

InChI Key |

MUVFZOSESRRBCU-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C(C#N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The preparation of this compound derivatives typically involves the reaction of diamines with cyanoacetyl derivatives. A representative method involves the reaction of benzene-1,3-diamine or pyridine-2,6-diamine with 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile under reflux conditions in toluene.

- To a solution of benzene-1,3-diamine (1 mmol) or pyridine-2,6-diamine (1 mmol) in toluene (10 mL), 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile (2 mmol) is added.

- The mixture is heated at reflux with stirring for 5 hours.

- The resulting solid product is collected by filtration and recrystallized from an appropriate solvent to yield this compound derivatives 3a and 3b.

- N,N'-(1,3-Phenylene)bis(2-cyanoacetamide) (3a) is obtained as a colorless powder with 88% yield and melting point 235 °C (ethanol recrystallization).

- ^1H NMR (300 MHz, DMSO): δ 3.877 (s, 4H, 2CH2), 7.281 (m, 3H, aromatic protons), 7.874 (s, 1H, aromatic proton), 10.306 (s, 2H, NH protons).

This method provides a straightforward route to this compound with high purity and yield.

Optimization of Reaction Conditions

Further studies optimized the reaction conditions for the synthesis of this compound derivatives and their subsequent reactions:

- Solvents: Ethanol and dioxane were commonly used.

- Catalysts: Piperidine was found to be the most effective base catalyst, outperforming others such as triethylamine, DABCO, DBU, and chitosan.

- Reaction time: Typically 3 to 6 hours under reflux.

- Temperature: Reflux temperature of the chosen solvent (ethanol or dioxane).

Table 1: Catalyst Effect on Yield of this compound Derivatives

| Entry | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Piperidine | Ethanol | 3 | 88 |

| 2 | Piperidine | Dioxane | 3 | 80 |

| 3 | DABCO | Ethanol | 3 | 80 |

| 4 | DABCO | Dioxane | 3 | 77 |

| 5 | Triethylamine | Ethanol | 3 | 80 |

| 6 | Triethylamine | Dioxane | 3 | 76 |

| 7 | DBU | Ethanol | 3 | 85 |

| 8 | DBU | Dioxane | 3 | 81 |

| 9 | Chitosan | Ethanol | 3 | 69 |

| 10 | Chitosan | Dioxane | 3 | 71 |

Piperidine in ethanol at reflux gave the best yields for this compound synthesis.

Reaction Pathways and Mechanisms

The this compound compounds serve as key intermediates for Michael addition reactions and multicomponent reactions leading to heterocyclic compounds.

Michael Addition

- This compound reacts with arylidenemalononitriles in the presence of piperidine catalyst to form bis(dihydropyridine) derivatives.

- The mechanism involves:

- Deprotonation of the active methylene group by piperidine.

- Michael addition to the double bond of arylidenemalononitriles.

- Cyclization involving the amide NH.

- Air oxidation to yield the final heterocyclic product.

Multicomponent Reactions

- This compound reacts with aromatic aldehydes and malononitrile under reflux with piperidine catalyst in ethanol.

- This three-component reaction affords biscyanopyridone derivatives efficiently.

Physical and Spectroscopic Data

The synthesized this compound derivatives and their products were characterized by:

- Infrared Spectroscopy (IR): NH stretching (~3250 cm^-1), carbonyl stretching (~1680 cm^-1).

- Nuclear Magnetic Resonance (NMR): Characteristic signals for methylene protons, aromatic protons, and amide NH protons.

- Mass Spectrometry (MS): Molecular ion peaks consistent with expected molecular weights.

- Elemental Analysis: Carbon, hydrogen, and nitrogen contents matching calculated values.

Summary Table of Preparation and Yields

| Compound | Starting Materials | Catalyst | Solvent | Temp | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| N,N'-(1,3-Phenylene)bis(2-cyanoacetamide) (3a) | Benzene-1,3-diamine + 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile | None (reflux) | Toluene | Reflux | 5 | 88 | Recrystallized from EtOH |

| Bis(dihydropyridine) derivatives (5a-f) | 3a + arylidenemalononitriles | Piperidine | EtOH | Reflux | 3-4 | 80-88 | Piperidine best catalyst |

| Biscyanopyridones via 3-component reaction | 3a + arylaldehyde + malononitrile | Piperidine | EtOH | Reflux | 4 | Good | Efficient multicomponent route |

| Bis(2-cyano-3-arylacrylamide) derivatives | 3a + arylidenemalononitriles (specific cases) | Piperidine | EtOH | Reflux | 4 | Good | Side product formation |

Chemical Reactions Analysis

Formation of 2-Aminoindole Derivatives via Reductive Cyclization

Bis-cyanoacetamides participate in one-pot tandem reactions with 2-halonitrobenzenes to yield 2-aminoindole derivatives. The process involves:

-

Step 1 : Nucleophilic aromatic substitution (SNAr) under basic conditions (NaH/DMF) to form nitro-intermediates.

-

Step 2 : Reduction/cyclization using FeCl₃/Zn in HCl to generate the indole core .

Example Reaction :

This method tolerates heterocyclic substituents (e.g., morpholine, piperazine) and functional groups (alkenes, alkynes), enabling modular synthesis .

Formation of Ketene S,S-Dithioacetals

Bis-cyanoacetamides undergo dithiolation with carbon disulfide (CS₂) and dimethyl sulfate to form ketene dithioacetals, which serve as intermediates for fused heterocycles.

Reaction Pathway :

-

Treatment with CS₂ and (CH₃)₂SO₄ in DMF/KOH yields dithioacetals (12a, 12c) .

-

Subsequent reactions with bifunctional nucleophiles (e.g., o-phenylenediamine) produce:

Representative Yields :

| Dithioacetal | Nucleophile | Product | Yield |

|---|---|---|---|

| 12a | o-Phenylenediamine | Benzimidazole 46a | 75% |

| 12c | 2-Aminophenol | Benzoxazole 46b | 68% |

Condensation with Bifunctional Amines

Bis-cyanoacetamides react with diamines or aminothiols to form macrocyclic or fused-ring systems.

Example : Reaction with hydrazine hydrate yields pyrazolo[3,4-b]pyridine derivatives (11), as demonstrated in the synthesis of antimicrobial agents .

Key Conditions :

Compatibility with Heteroaromatic Systems

Bis-cyanoacetamides exhibit broad substrate tolerance in reactions with heteroaromatics:

Scientific Research Applications

Bis-cyanoacetamide derivatives are versatile compounds with applications in diverse scientific fields, particularly in medicinal chemistry and materials science . They serve as essential building blocks for synthesizing bioactive compounds, including pharmaceuticals with antibacterial, antifungal, anticancer, and anti-corrosion properties .

Scientific Research Applications

Synthesis of Bioactive Compounds: this compound derivatives are key intermediates in synthesizing various heterocyclic compounds with biological activities . These compounds are used to develop innovative pharmaceutical agents .

Antimicrobial Activity: α,β-unsaturated 2-cyanoacetamide derivatives have been tested against several Gram-positive bacteria (Bacillus subtilis, Bacillus cereus, Bacillus megaterium, Staphylococcus aureus) and Gram-negative bacteria (Salmonella paratyphi and Salmonella typhi) . Studies involve exposing bacterial strains to a 200 µg/mL sample concentration in DMF, using ampicillin at the same concentration as a reference, and measuring the inhibition zones to record bacterial growth .

Anticancer Research: Indole derivatives, synthesized using cyanoacetamide building blocks, have shown promise as targeted drugs against cancer cells . Several indole-based anticancer agents have been approved by the U.S. Food and Drug Administration (FDA) for clinical use, highlighting the potential of this compound derivatives in cancer therapy .

Material Science: Platinum(II) compounds of cyanoximates, derived from acetamide-cyanoximes, exhibit potential in material science applications . These compounds form one-dimensional polymers with direct Pt---Pt bonding, allowing for electronic communication and conductivity between metal centers .

Case Studies and Research Findings

Antimicrobial Evaluation of Unsaturated Cyanoacetamide Derivatives:

A study published in PMC details the synthesis of novel α,β-unsaturated 2-cyanoacetamide derivatives and the in vitro assessment of their antibacterial activity . The compounds were characterized using FTIR and NMR spectroscopy, and their interactions with target proteins were assessed using molecular docking . Derivative 5 exhibited the most favorable binding affinity with Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Molecular Docking and MD Simulations:

In silico analyses, including molecular docking and molecular dynamics (MD) simulations, are performed to underscore the potential of cyanoacetamide derivatives as potent drugs . These simulations help in understanding the binding interactions of the derivatives with various proteins and their conformational stability .

Green Chemistry Applications: Microwave-assisted organic synthesis, including the Knoevenagel condensation method, is employed in the synthesis of cyanoacetamide derivatives . This approach aligns with green chemistry principles, minimizing the use of hazardous chemicals and energy-intensive processes .

Synthesis of Indole Derivatives for Anticancer Activity: Indole derivatives, synthesized using cyanoacetamide building blocks, are evaluated for their anticancer activity . Studies focus on developing novel green methods for synthesizing indole cores and assessing their efficacy against cancer cells .

Mechanism of Action

The mechanism of action of bis-cyanoacetamide involves its ability to participate in various chemical reactions due to the presence of cyano and carbonyl groups. These functional groups enable it to undergo condensation, substitution, and addition reactions, leading to the formation of diverse heterocyclic compounds. The methylene bridge provides structural flexibility, allowing the compound to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Comparative Analysis of Cyanoacetamide and Derivatives

Structural and Physicochemical Properties

The table below compares key properties of cyanoacetamide and its derivatives based on available

Hazard Profiles

- Cyanoacetamide: Classified as harmful if inhaled (causes respiratory irritation). No comprehensive toxicological assessment available .

- N-Benzyl-2-cyanoacetamide: Limited hazard data; assumed risks align with cyanoacetamide’s profile due to structural similarity .

Regulatory Status

- Derivatives lack explicit regulatory data, necessitating case-by-case compliance assessments.

Q & A

Q. What are the established synthetic routes for bis-cyanoacetamide, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via cyanoacetylation of amines or through condensation reactions involving cyanoacetic acid derivatives. Key variables include solvent polarity (e.g., DMF vs. aqueous systems), temperature (25–80°C), and catalyst selection (e.g., acidic or basic conditions). Methodological optimization should prioritize reproducibility by documenting reagent ratios, purification steps (e.g., recrystallization or column chromatography), and analytical validation via NMR and HPLC . Yield discrepancies often arise from incomplete reaction monitoring; use TLC or in-situ IR spectroscopy to track intermediates .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) is critical for structural confirmation, particularly H and C NMR to identify cyano and amide functional groups. Pair with High-Resolution Mass Spectrometry (HRMS) for molecular weight validation. For purity assessment, reverse-phase HPLC with UV detection (λ = 200–250 nm) is recommended. Differential Scanning Calorimetry (DSC) can further assess crystallinity and thermal stability. Cross-validate results with literature data to resolve spectral ambiguities .

Q. How can researchers design stability studies for this compound under varying storage conditions?

Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% relative humidity, UV light exposure) over 4–12 weeks. Monitor degradation products via HPLC-MS and quantify using validated calibration curves. Include control samples stored at -20°C. Statistical analysis (e.g., ANOVA) should compare degradation rates across conditions, with p < 0.05 indicating significance. Document deviations from ICH guidelines for pharmaceutical stability testing if applicable .

Advanced Research Questions

Q. How should contradictory data in this compound reactivity studies be analyzed?

Contradictions may arise from unaccounted variables (e.g., trace moisture in solvents, residual catalysts). Apply root-cause analysis: (1) Replicate experiments under controlled conditions; (2) Use Design of Experiments (DoE) to isolate confounding factors; (3) Compare findings with peer-reviewed datasets, prioritizing studies with transparent methodology. For computational discrepancies, validate force fields or DFT parameters against experimental crystallographic data .

Q. What strategies optimize the selectivity of this compound in multi-component reactions (MCRs)?

To enhance selectivity in MCRs (e.g., Ugi or Passerini reactions), modulate steric and electronic effects:

- Introduce bulky substituents to favor kinetically controlled pathways.

- Employ chiral catalysts (e.g., organocatalysts or metal-ligand complexes) for enantioselective synthesis.

- Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy. Validate selectivity via X-ray crystallography of intermediates .

Q. How can mechanistic studies differentiate between nucleophilic and radical pathways in this compound reactions?

Use radical traps (e.g., TEMPO) to quench free radicals; observe reaction inhibition via GC-MS. Isotopic labeling (e.g., N amines) paired with NMR can trace nucleophilic attack sites. Computational modeling (DFT or MD simulations) provides energy profiles for competing pathways. Cross-reference kinetic isotope effects (KIEs) with theoretical predictions to confirm mechanisms .

Q. What ethical and reproducibility standards apply to this compound research involving biological assays?

For cytotoxicity or enzymatic studies, adhere to OECD Guidelines for in vitro testing (e.g., MTT assay protocols). Ensure proper disposal of cyano-containing waste per EPA regulations. Document cell line authentication (STR profiling) and reagent sources to mitigate batch variability. Pre-register experimental designs on platforms like Open Science Framework to enhance reproducibility .

Methodological Best Practices

- Data Validation : Use triplicate measurements with error bars (SD/SEM) and report confidence intervals for kinetic data .

- Literature Gaps : Prioritize understudied applications (e.g., this compound in metal-organic frameworks or as a ligand in catalysis) .

- Peer Review : Submit raw datasets to repositories like Zenodo and include detailed supplemental materials for replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.